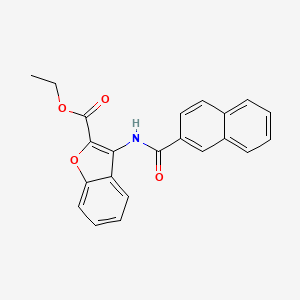
2-(2-Methoxyphenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic organic compound belonging to the category of phenoxy compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions starting from commercially available precursors One common route might involve the reaction of 2-methoxyphenol with an epoxide intermediate to form the phenoxy-ethanone backbone
Industrial Production Methods
For industrial-scale production, the process needs to be optimized for cost-efficiency and yield. This usually involves scaling up the reaction conditions, fine-tuning the stoichiometry, and often employing continuous flow reactors for enhanced control and safety. Purification processes like crystallization, distillation, or chromatographic techniques are employed to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyphenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone can undergo various types of organic reactions:
Oxidation: : Under specific conditions, the compound can undergo oxidative cleavage or transformation, potentially altering the functional groups on the phenoxy moiety.
Reduction: : Reductive conditions could modify the pyrimidine ring or the ketone group, forming different derivatives.
Substitution: : The compound's structure allows for nucleophilic or electrophilic substitution, particularly on the aromatic rings or the piperazine unit.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases or acids for substitution reactions. Reaction conditions often include controlled temperature, solvent selection (like methanol, dichloromethane), and sometimes catalysis with Lewis acids or bases.
Major Products
Depending on the reaction type, the major products vary:
Oxidation: : Phenoxy aldehydes or carboxylic acids.
Reduction: : Reduced forms of the original compound with altered functional groups.
Substitution: : New derivatives with substituted aromatic or nitrogen-containing rings.
Aplicaciones Científicas De Investigación
In Chemistry
The compound is of interest due to its versatile reactivity and potential as an intermediate in the synthesis of more complex molecules.
In Biology
It has been explored for its potential as a bioactive compound, showing promise in binding to specific biological targets, possibly acting as an enzyme inhibitor or receptor modulator.
In Medicine
In medicinal chemistry, it is studied for its potential therapeutic effects, particularly in treating conditions related to its target pathways, such as inflammation, cancer, or infectious diseases.
In Industry
Industrially, the compound can serve as a precursor or intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemicals.
Mecanismo De Acción
The mechanism by which 2-(2-Methoxyphenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone exerts its effects typically involves binding to specific molecular targets. For instance, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and possibly covalent binding, depending on its structure and the environment. Pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Unique Characteristics
What sets 2-(2-Methoxyphenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone apart from similar compounds is its unique trifluoromethyl-pyrimidine structure, which can enhance its binding affinity and metabolic stability.
List of Similar Compounds
1-(2-Methoxyphenyl)-2-(4-(6-(trifluoromethyl)pyridin-3-yl)piperazin-1-yl)ethanone
2-(2-Methoxyphenoxy)-1-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone
2-(2-Methoxyphenoxy)-1-(4-(6-fluoropyrimidin-4-yl)piperazin-1-yl)ethanone
These similar compounds share structural features and reactive groups but differ in their specific substitution patterns, which influence their chemical properties and applications.
There you go—a deep dive into this compound. Anything more specific you'd like to know or another topic you're curious about?
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3/c1-27-13-4-2-3-5-14(13)28-11-17(26)25-8-6-24(7-9-25)16-10-15(18(19,20)21)22-12-23-16/h2-5,10,12H,6-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXXTQYZPOFOMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl 2,6-difluorobenzoate](/img/structure/B2356839.png)

![[4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride](/img/structure/B2356845.png)

![3-Furan-2-yl-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2356847.png)

![4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2356851.png)
![Ethyl 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B2356852.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2356853.png)


![3-[4-Methoxy-3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2356859.png)


